molecular formula C16H14O4 B3340792 (Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid CAS No. 87751-70-0

(Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No. B3340792
CAS RN: 87751-70-0
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-LCYFTJDESA-N
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Description

(Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as rosmarinic acid, is a natural phenolic compound found in various plants, including rosemary, sage, and thyme. This acid has gained significant attention in the scientific community due to its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Rosmarinic acid has been extensively studied for its various biological activities. It has been found to possess antioxidant properties that can protect cells from oxidative stress and damage. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties that can help in the treatment of various diseases. Rosmarinic acid has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid acid is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Rosmarinic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune responses, and modulate cell signaling pathways. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

Rosmarinic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity levels. However, it also has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.

Future Directions

There are several future directions for the study of (Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid acid. One area of research is the development of new methods for the synthesis of this compound acid and its derivatives. Additionally, there is a need for further research into the mechanism of action of this compound acid and its potential use in the treatment of various diseases. Furthermore, the use of this compound acid in combination with other compounds for the treatment of diseases should be explored. Finally, the development of new delivery systems for this compound acid could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound acid is a natural phenolic compound with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has been extensively studied for its potential use in the treatment of various diseases, including cancer. While there are some limitations to its use in lab experiments, this compound acid has several advantages, including its low toxicity levels and easy availability. Further research into the synthesis, mechanism of action, and therapeutic potential of this compound acid is needed to fully understand its potential applications in medicine.

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPNBQDBKNKVII-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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